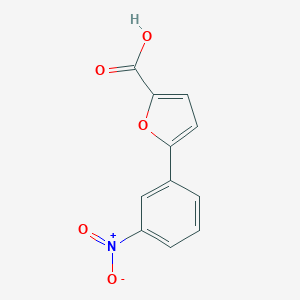

5-(3-nitrophenyl)furan-2-carboxylic Acid

Descripción general

Descripción

5-(3-Nitrophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring substituted with a nitrophenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid typically involves the nitration of phenylfuran derivatives followed by carboxylation. One common method includes the bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C. This intermediate undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed.

Major Products

Oxidation: Amino derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

5-(3-Nitrophenyl)furan-2-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Synthesis of Complex Molecules : This compound can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. It acts as an intermediate in the synthesis of biologically active compounds, which are crucial for drug development .

- Catalytic Applications : The compound has been studied for its catalytic properties in reactions involving cellulose processing and polymer synthesis. Its phenylfuran fragment enhances its reactivity while reducing toxicity compared to other similar compounds .

Thermodynamic Studies

Research has been conducted on the thermodynamic properties of this compound, particularly regarding its solubility and phase behavior. Key findings include:

- Solubility Parameters : Studies have measured the solubility of this compound in various solvents, providing insights into its behavior in different chemical environments. The enthalpy and entropy of dissolution have been calculated, which are crucial for understanding its interactions in solution .

- Phase Transition Analysis : The compound's phase transitions have been characterized, contributing to the broader understanding of similar carboxylic acids and their applications in material sciences .

Biological Research

The biological implications of this compound are noteworthy:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .

- Toxicological Assessments : Safety data indicate that while the compound has irritant properties (causing skin and eye irritation), it is not classified as a carcinogen. This information is vital for researchers considering its use in biological applications .

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials:

- Polymeric Modifications : It can function as a modifying agent in polymer synthesis, enhancing the properties of polymers used in various industrial applications .

- Dyes and Pigments : The compound's structural features make it suitable for use as a dye or pigment precursor, contributing to the development of colorants in textiles and coatings .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the successful use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The resulting compounds showed promising activity in vitro against specific inflammatory pathways.

Case Study 2: Thermodynamic Behavior

Research focused on the solubility characteristics of this compound revealed critical data on how it behaves under varying temperature conditions, informing future applications in drug formulation where solubility is crucial.

Mecanismo De Acción

The mechanism of action of 5-(3-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its antitubercular application, it targets the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis. This interference with iron homeostasis is crucial for the survival and virulence of the pathogen .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Nitrophenyl)furan-2-carboxylic acid

- 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid

- 5-Nitro-2-furoic acid

Uniqueness

5-(3-Nitrophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group at the 3-position of the furan ring differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall pharmacological profile .

Actividad Biológica

5-(3-Nitrophenyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring, which is known for its ability to interact with various biological targets. The presence of a nitrophenyl group enhances its reactivity and biological activity.

Chemical Formula: CHNO

Molecular Weight: 232.19 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Mycobacterial Enzymes: The compound has been shown to inhibit enzymes crucial for iron acquisition in Mycobacterium tuberculosis (Mtb), specifically targeting the salicylate synthase MbtI, which is involved in siderophore biosynthesis .

- Antimicrobial Activity: It demonstrates activity against various bacterial strains, including Neisseria gonorrhoeae, Streptococcus pyogenes, and Staphylococcus aureus, as well as protozoan parasites like Plasmodium falciparum .

Case Studies

-

Antitubercular Activity:

- A study focused on the structural characterization and biological evaluation of furan-based compounds, including this compound, revealed promising antitubercular properties. The compound was found to exhibit significant inhibitory effects on Mtb growth in vitro, with IC50 values indicating effective concentrations for therapeutic applications .

- Cytotoxicity Assessment:

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 15.0 | Inhibition of MbtI enzyme |

| Antibacterial | Staphylococcus aureus | 20.0 | Disruption of bacterial cell wall |

| Antiparasitic | Plasmodium falciparum | 25.0 | Inhibition of metabolic pathways |

| Cytotoxicity | HCT116 (colon cancer cell line) | 6.76 | Induction of apoptosis via caspase activation |

Propiedades

IUPAC Name |

5-(3-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQLGLUTQIKSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354591 | |

| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13130-13-7 | |

| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solubility of 5-(3-nitrophenyl)furan-2-carboxylic acid in organic solvents relate to its melting point?

A1: Research suggests that this compound exhibits a correlation between its solubility at 298 K and its melting point. [, ] This implies that compounds with higher melting points tend to exhibit lower solubility in a given solvent at a constant temperature. This observed trend can be attributed to the stronger intermolecular forces present in compounds with higher melting points, making it more energetically demanding for the solvent molecules to overcome these forces and solvate the solute molecules.

Q2: What thermodynamic parameters were investigated to understand the dissolution process of this compound in propan-2-ol and ethyl acetate?

A2: The studies investigated the enthalpy and entropy of dissolution for this compound in both propan-2-ol [] and ethyl acetate. [] By analyzing the temperature dependence of solubility, researchers were able to calculate these thermodynamic parameters. Further calculations, incorporating the enthalpy and entropy of melting extrapolated to 298 K, provided insights into the enthalpy and entropy of mixing. These parameters are essential for understanding the energy changes associated with the dissolution process and the degree of disorder within the resulting solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.